![molecular formula C12H20N2O3 B2937715 3-[1-(ethoxymethyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-methylpropanoic acid CAS No. 1909308-76-4](/img/structure/B2937715.png)
3-[1-(ethoxymethyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-methylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[1-(ethoxymethyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-methylpropanoic acid is a synthetic organic compound with significant potential across various scientific disciplines. This compound features a unique structure that includes an ethoxymethyl group, a pyrazole ring, and a propanoic acid moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Step 1: : Synthesis of the pyrazole core – This involves the reaction of 3,5-dimethyl-1H-pyrazole with ethyl chloroformate in the presence of a base to introduce the ethoxymethyl group.
Step 2: : Introduction of the propanoic acid side chain – This is achieved by a Friedel-Crafts acylation reaction, using propanoic acid chloride as the acylating agent.
Industrial Production Methods
Large-scale production typically utilizes a continuous flow system to ensure consistent product quality.
Catalysts like pyridine are used to enhance reaction rates and yields.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : Oxidizing agents such as potassium permanganate can convert the methyl groups into carboxylic acids.
Reduction: : Lithium aluminium hydride can reduce the pyrazole ring, altering its electronic properties.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in an acidic medium.
Reduction: : Lithium aluminium hydride in dry ether.
Substitution: : Chlorine gas in the presence of a Lewis acid like aluminium chloride.
Major Products
Oxidation products include carboxylic acids.
Reduction products lead to modified pyrazole derivatives.
Substitution reactions yield functionalized pyrazole compounds.
Aplicaciones Científicas De Investigación
3-[1-(ethoxymethyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-methylpropanoic acid finds applications across various fields:
Chemistry: : As a precursor in the synthesis of complex organic molecules.
Biology: : As a probe to study enzyme interactions due to its unique structure.
Medicine: : Potential use in drug discovery for anti-inflammatory and analgesic properties.
Industry: : Utilized in the manufacture of specialty chemicals and materials.
Mecanismo De Acción
The compound exerts its effects by interacting with specific molecular targets:
Molecular Targets: : Enzymes such as cyclooxygenase and lipoxygenase.
Pathways: : Inhibition of enzyme activity, leading to reduced production of inflammatory mediators.
Comparación Con Compuestos Similares
When compared to similar compounds, 3-[1-(ethoxymethyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-methylpropanoic acid stands out due to its unique combination of an ethoxymethyl group and a propanoic acid moiety. Similar compounds include:
3-[1-(hydroxymethyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-methylpropanoic acid.
3-[1-(methoxymethyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-methylpropanoic acid.
By understanding the structure and function of this compound, scientists can explore its full potential in various applications. Hope this gave you an interesting window into a fascinating world!
Propiedades
IUPAC Name |
3-[1-(ethoxymethyl)-3,5-dimethylpyrazol-4-yl]-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3/c1-5-17-7-14-10(4)11(9(3)13-14)6-8(2)12(15)16/h8H,5-7H2,1-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMDKLJYORYQNMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCN1C(=C(C(=N1)C)CC(C)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
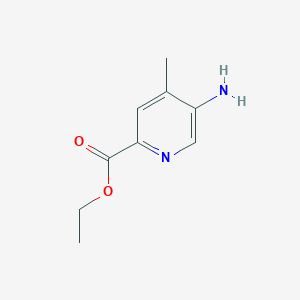
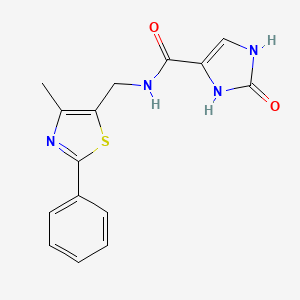
![N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide](/img/structure/B2937634.png)
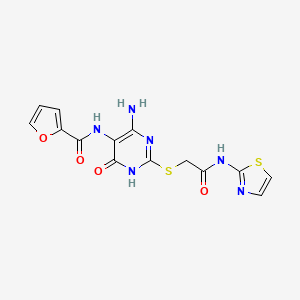
![7-methyl-2-(morpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2937637.png)
![N-(1,3-benzothiazol-2-yl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B2937642.png)
![N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2937643.png)
![N-cyclohexyl-2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)butanamide](/img/structure/B2937644.png)
![N-[1-(5-chloro-2-methoxybenzoyl)azetidin-3-yl]pyrazin-2-amine](/img/structure/B2937647.png)
![N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}oxane-4-carboxamide](/img/structure/B2937649.png)
![N-(3-fluorophenyl)-1-methyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B2937650.png)
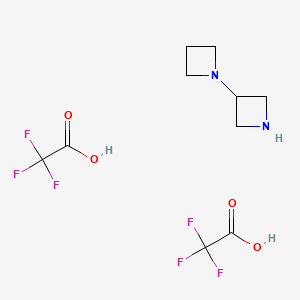
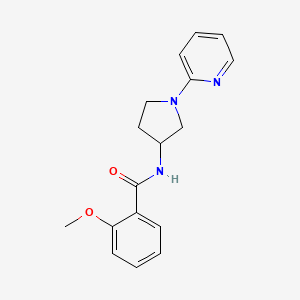
![8-(4-methoxyphenyl)-4-oxo-N-(3-phenylpropyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2937655.png)
